molecular formula C28H44O6S2 B018908 Dinonylnaphthalenedisulphonic acid CAS No. 60223-95-2

Dinonylnaphthalenedisulphonic acid

Cat. No.: B018908
CAS No.: 60223-95-2
M. Wt: 540.8 g/mol
InChI Key: XWNWPUWXRCLVEG-UHFFFAOYSA-N
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Description

Preparation Methods

Dinonylnaphthalenedisulphonic acid is typically synthesized through the reaction between nonene and naphthalene under the action of concentrated sulfuric acid . The process involves sulfonation, where the naphthalene ring is substituted with sulfonic acid groups. The reaction conditions are carefully controlled to ensure the desired product is obtained. Industrial production methods often involve solvent extraction and purification techniques to isolate the compound from by-products .

Chemical Reactions Analysis

Dinonylnaphthalenedisulphonic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, chlorosulfonic acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Dinonylnaphthalenedisulphonic acid is unique due to its hydrophobic nature and ability to form micelles. Similar compounds include:

These compounds share some similarities with this compound but differ in their specific applications and chemical behavior.

Properties

IUPAC Name

4,5-di(nonyl)naphthalene-1,7-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O6S2/c1-3-5-7-9-11-13-15-17-23-19-20-27(36(32,33)34)26-22-25(35(29,30)31)21-24(28(23)26)18-16-14-12-10-8-6-4-2/h19-22H,3-18H2,1-2H3,(H,29,30,31)(H,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNWPUWXRCLVEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=C2C(=CC(=CC2=C(C=C1)S(=O)(=O)O)S(=O)(=O)O)CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866796
Record name 4,5-Dinonylnaphthalene-1,7-disulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Naphthalenedisulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

60223-95-2
Record name Naphthalenedisulfonic acid, dinonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060223952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalenedisulfonic acid, dinonyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dinonylnaphthalenedisulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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